molecular formula C5H9BrO B1330662 3-Bromo-3-methyl-2-butanone CAS No. 2648-71-7

3-Bromo-3-methyl-2-butanone

Cat. No. B1330662
CAS RN: 2648-71-7
M. Wt: 165.03 g/mol
InChI Key: XHCWDDGZFBAXRT-UHFFFAOYSA-N
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Description

3-Bromo-3-methyl-2-butanone is a chemical compound that falls within the category of bromoketones. It is a byproduct in the synthesis of 1-bromo-3-methyl-2-butanone, which is a compound of interest due to its potential applications in organic synthesis. The compound is known to be a lachrymator and a skin irritant, indicating that it can cause tears and irritation upon contact with skin or eyes .

Synthesis Analysis

The synthesis of 1-bromo-3-methyl-2-butanone, which yields 3-bromo-3-methyl-2-butanone as a byproduct, involves the use of methanol and 3-methyl-2-butanone as starting materials. The process includes several steps, starting from 2-butanone, proceeding through intermediates such as 2-methyl-2-ethyl-1,3-dioxolane and 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, and finally leading to the desired bromoketone . The synthesis of related brominated compounds, such as 1-bromo-3-buten-2-one, has also been investigated, providing insights into the reactivity and potential applications of these bromoketones in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1-bromo-3-methyl-2-butene, a related compound, has been studied using electron diffraction. The study revealed that the major component of the vapor consists of the gauche conformer, providing information on the conformational preferences of such brominated compounds . Although this study does not directly analyze 3-bromo-3-methyl-2-butanone, it provides a context for understanding the structural characteristics of brominated ketones.

Chemical Reactions Analysis

The reactivity of bromoketones has been explored in various studies. For instance, 3-bromo-2-butanone 1,4-bisphosphate has been synthesized as an affinity label for ribulosebisphosphate carboxylase, demonstrating the potential of bromoketones to selectively modify active-site residues of enzymes . Additionally, the synthesis of 4-aryl-3-bromo-2(5H)-furanones from dibromo furanone precursors has been reported, showcasing the versatility of bromoketones in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-3-methyl-2-butanone are not directly reported in the provided papers. However, the properties of related bromoketones and their reactivity patterns can provide indirect insights. For example, the kinetics and mechanism of the reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms have been studied, indicating the susceptibility of such compounds to atmospheric oxidation processes . This suggests that bromoketones like 3-bromo-3-methyl-2-butanone may also undergo similar reactions under atmospheric conditions.

Scientific Research Applications

Application 1: Synthesis of N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide

  • Summary of the Application: 3-Bromo-2-butanone is used as a reactant to synthesize N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide by reacting with N-acetylguanidine under acidic conditions .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application 2: Preparation of 4,5-dimethyl-1,3-dithiol-2-one

  • Summary of the Application: 3-Bromo-2-butanone is involved in the preparation of 4,5-dimethyl-1,3-dithiol-2-one . This is achieved by reaction with potassium o-isopropylxanthate, which on treatment with sulfuric acid gives 4,5-dimethyl-1,3-dithiol-2-one .
  • Methods of Application: The specific experimental procedures and technical details involve the reaction of 3-Bromo-2-butanone with potassium o-isopropylxanthate. This compound is then treated with sulfuric acid to yield 4,5-dimethyl-1,3-dithiol-2-one .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application 3: Aromatic Bromination

  • Summary of the Application: 3-Bromo-3-methyl-2-butanone is used as a reagent for aromatic bromination with sodium hydride in DMSO .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application 4: Preparation of Fused Heterocycles

  • Summary of the Application: 3-Bromo-3-methyl-2-butanone is used in a microwave-assisted preparation of fused heterocycles .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application 5: Aromatic Bromination

  • Summary of the Application: 3-Bromo-3-methyl-2-butanone is used as a reagent for aromatic bromination with sodium hydride in DMSO .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application 6: Microwave-Assisted Preparation of Fused Heterocycles

  • Summary of the Application: 3-Bromo-3-methyl-2-butanone is used in a microwave-assisted preparation of fused heterocycles .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

3-Bromo-3-methyl-2-butanone is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is advised to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

IUPAC Name

3-bromo-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCWDDGZFBAXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322805
Record name 3-Bromo-3-methyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-methyl-2-butanone

CAS RN

2648-71-7
Record name 2648-71-7
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Record name 3-Bromo-3-methyl-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-3-methyl-2-butanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
CF Tormena, R Rittner… - Journal of physical …, 2002 - Wiley Online Library
… 3-Bromo-3-methyl-2-butanone (74.0g, 0.461mol) was reacted with potassium bifluoride (52.8 g, 0.676 mol) in dry diethylene glicol (150 ml) at 170C. The low-boiling product …
Number of citations: 20 onlinelibrary.wiley.com
R Carlson, H Gautun… - Advanced Synthesis & …, 2002 - Wiley Online Library
… The following ketones have been tested: 2-bromo-1-phenyl-1ethanone, 2-bromo-cyclopentenone, 3-bromo-3-methyl-2butanone, 3-chloro-3-methyl-2-butanone, 1-bromo-3,3-dimethyl-2-…
Number of citations: 15 onlinelibrary.wiley.com
FW Breitbeil III, JL Schranz - The Journal of Organic Chemistry, 1979 - ACS Publications
… With HBr, 3-methyl-3-hydroxy-2-butanone (6), 3-bromo-3-methyl-2-butanone (7), and l,3,3,4,6,6-hexamethyl-2,5,7-trioxabicyclo[2.2.1]heptane (8) were formed in yields of 38, 26, and 36…
Number of citations: 8 pubs.acs.org
H Sakurai, A Shirahata… - … International Edition in …, 1979 - Wiley Online Library
… 0 ~ n-butyllithium in n-hexane (120m1, 0.12mol) is added 3bromo-3-methyl-2-butanone (16.5 g, 0.10 mol) dropwise at -78C. The mixture is stirred for 30 min at - 78C and then …
Number of citations: 47 onlinelibrary.wiley.com
N De Kimpe, M Palamareva… - The Journal of Organic …, 1985 - ACS Publications
… Finally, attempts to extend this reaction of LDA to other related substrates, eg, 3-bromo-3-methyl-2-butanone and 1 - (1 -chlorocyclohexyl)-1 -ethanone, failed.13 Also lithium …
Number of citations: 19 pubs.acs.org
HC Brown, GG Pai - The Journal of Organic Chemistry, 1983 - ACS Publications
B-3-Pinanyl-9-borabicyclo [3.3. 1] nonane re-duces aryl-haloalkyl ketones to the corresponding ha-lohydrins in nearly quantitative chemical yield and high optical induction. This …
Number of citations: 44 pubs.acs.org
RB Greenburg, JG Aston - Journal of the American Chemical …, 1940 - ACS Publications
… The present work shows that 3-bromo-3-methyl2-butanone … 3-Bromo-3-methyl2-butanone.—A Grignard reagent was … iodide on 3bromo-3-methyl-2-butanone yields pentamethylethanol …
Number of citations: 5 pubs.acs.org
JW Thorpe - 1971 - macsphere.mcmaster.ca
The regioselectivities of bromination and deuterium exchange of 2-butanone are shown to be the same, under identical conditions. This work firmly establishes that enolization is the rate…
Number of citations: 0 macsphere.mcmaster.ca
HC Brown, GG Pai - The Journal of Organic Chemistry, 1985 - ACS Publications
… The other isomer of this ketone, 3- bromo-3-methyl-2-butanone, failed to undergo reduction. Both the aliphatic and aromatic -keto esters underwent rapid reductionto give the …
Number of citations: 186 pubs.acs.org
RFA Jobin - 1964 - scholar.uwindsor.ca
… 3-bromo-3-methyl-2butanone and 1-bromo-l, 1,3,3-tetraphenylacetone with dimsylsodium were investigated. 3-bromo-3-methyl-2-butanone … when 3-bromo-3methyl-2-butanone and 2-…
Number of citations: 3 scholar.uwindsor.ca

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